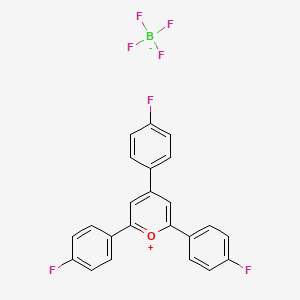

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate

描述

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate (T(p-F)PPT) is a triarylpyrylium salt with three electron-withdrawing 4-fluorophenyl substituents on the pyrylium core. This compound is synthesized via acid-catalyzed condensation of fluorinated acetophenone and chalcone derivatives, followed by tetrafluoroborate salt formation . T(p-F)PPT is notable as a metal-free organophotocatalyst, enabling visible-light-driven reactions such as radical O-alkenylation of phenols and naphthols with terminal alkynes under mild conditions . Its stability, redox activity, and compatibility with diverse solvents make it a versatile reagent in photoredox catalysis.

属性

IUPAC Name |

2,4,6-tris(4-fluorophenyl)pyrylium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14F3O.BF4/c24-19-7-1-15(2-8-19)18-13-22(16-3-9-20(25)10-4-16)27-23(14-18)17-5-11-21(26)12-6-17;2-1(3,4)5/h1-14H;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRADIBPDZCOIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC(=CC=C1C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14BF7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62497-19-2 | |

| Record name | 62497-19-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate typically involves the cyclization of aromatic alkynes with nitriles under visible-light irradiation. This process uses a pyrylium salt as the photoredox catalyst . The reaction conditions are mild, often carried out at room temperature without the need for external ligands or additives .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory methods, with scalability adjustments to accommodate larger production volumes. The use of photoreactors and controlled light sources is crucial for maintaining the efficiency and consistency of the reaction .

化学反应分析

Types of Reactions

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: It acts as a photosensitizer in the photooxidation of catechol.

Substitution: It can catalyze the O-alkenylation of phenols and naphthols with terminal alkynes.

Common Reagents and Conditions

Oxidation: Catechol and light sources are common reagents and conditions for photooxidation reactions.

Substitution: Phenols, naphthols, and terminal alkynes are used in the presence of visible light.

Major Products

Oxidation: The major product is oxidized catechol derivatives.

Substitution: The major products are O-alkenylated phenols and naphthols.

科学研究应用

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate has a wide range of applications in scientific research:

Chemistry: Used as a photosensitizer in photocatalysis, facilitating various organic transformations.

Material Science: Employed in the synthesis of advanced materials through photoredox catalysis.

Biology and Medicine:

Industry: Utilized in the production of fine chemicals and intermediates.

作用机制

The compound exerts its effects through a photoredox mechanism. Upon exposure to visible light, it undergoes excitation and transfers electrons to substrates, facilitating various chemical transformations. The molecular targets include phenols, naphthols, and alkynes, with pathways involving radical intermediates .

相似化合物的比较

Structural and Electronic Differences

Pyrylium salts are distinguished by their aryl substituents, which modulate electronic properties and redox potentials. Key analogs include:

| Compound | Substituents | Key Electronic Effects |

|---|---|---|

| T(p-F)PPT | 4-Fluorophenyl | Electron-withdrawing (σ⁻ inductive) |

| 2,4,6-Tris(4-methoxyphenyl)pyrylium (TAPT/MeOTPP⁺) | 4-Methoxyphenyl | Electron-donating (σ⁺ mesomeric) |

| 2,4,6-Triphenylpyrylium (TPP⁺) | Phenyl | Neutral (moderate electron density) |

| 2,4-Diphenylpyrylium | Phenyl (2,4 positions) | Reduced conjugation vs. triaryl analogs |

Electronic Impact :

- T(p-F)PPT : Fluorine substituents lower the pyrylium core’s electron density, enhancing oxidative capacity and stabilizing radical intermediates .

- TAPT: Methoxy groups increase electron density via resonance donation, lowering reduction potentials (e.g., E₁/₂*,red = 1.74 V vs SCE) .

- TPP⁺ : Neutral phenyl groups balance electron density, making it a general-purpose precursor for pyridine derivatives .

Mechanistic Insights :

- T(p-F)PPT : Excited-state photooxidation generates aryl radicals for coupling reactions, avoiding transition-metal toxicity .

- TAPT : Methoxy groups facilitate single-electron transfer (SET) to substrates, enabling stereoselective transformations under visible light .

- TPP⁺ : Classic precursor for pyridinium salts via nucleophilic substitution (e.g., Katritzky salts) .

Photoredox Catalysis

- T(p-F)PPT : Achieves 65–73% yields in O-alkenylation without ligands or additives, outperforming metal-based catalysts in biocompatibility .

- TAPT : Enables hybrid radical/cationic polymerizations (e.g., poly(methyl methacrylate) with polydispersity <1.2) .

- TPP⁺ : Used in air-stable organic long-persistent luminescence (OLPL) systems with mCBP hosts .

生物活性

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate (CAS No. 62497-19-2) is a pyrylium salt characterized by its unique molecular structure, which includes three 4-fluorophenyl groups attached to a pyrylium core. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and materials science.

- Molecular Formula : C23H14BF7O

- Molecular Weight : 450.16 g/mol

- Structure : The compound features a central pyrylium ring with three fluorinated phenyl substituents, enhancing its electronic properties and stability.

Antioxidant Properties

Recent studies have indicated that compounds similar to 2,4,6-Tris(4-fluorophenyl)pyrylium exhibit significant antioxidant capabilities. For instance, related pyrylium derivatives have shown effectiveness in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 2,4,6-Tris(4-fluorophenyl)pyrylium | Not specified | Antioxidant |

| Related Pyrylium Derivative | 12.5 | Antioxidant |

Inhibition of Enzymatic Activity

The biological evaluation of related compounds has demonstrated their potential as inhibitors of various enzymes. For example, certain derivatives have been tested for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), which are critical targets in the treatment of neurodegenerative disorders.

- MAO-B Inhibition : A study found that specific pyrylium derivatives exhibited potent inhibitory effects on MAO-B with IC50 values in the low micromolar range. This suggests that 2,4,6-Tris(4-fluorophenyl)pyrylium could be explored for similar activities.

Cytotoxicity Studies

Cytotoxicity assays using cell lines such as L929 fibroblasts have been conducted to assess the safety profile of pyrylium compounds. Preliminary results indicate that while some derivatives may exhibit cytotoxic effects at higher concentrations, others like 2,4,6-Tris(4-fluorophenyl)pyrylium show minimal toxicity at therapeutic doses.

| Compound | IC50 (µM) | Cell Line | Toxicity Level |

|---|---|---|---|

| T3 | 27.05 | L929 | High |

| T6 | 120.6 | L929 | Low |

| 2,4,6-Tris(4-fluorophenyl)pyrylium | Not specified | Not specified | Minimal |

Neuroprotective Effects

In vitro studies on neuroprotective effects have shown that certain pyrylium derivatives can protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This property is particularly relevant for conditions such as Alzheimer's disease.

Antimicrobial Activity

Exploratory research into the antimicrobial properties of pyrylium salts has revealed potential efficacy against various bacterial strains. While specific data on 2,4,6-Tris(4-fluorophenyl)pyrylium is limited, its structural analogs have demonstrated significant bactericidal activity.

常见问题

Q. What are the primary applications of 2,4,6-tris(4-fluorophenyl)pyrylium tetrafluoroborate in photoredox catalysis?

This compound is widely used as a visible-light-activated photoredox catalyst due to its strong oxidizing potential. Key applications include:

- Oxidative Cyclization : Facilitates the synthesis of 1,2,4-oxadiazolines from amidoximes under visible light and oxygen, achieving moderate to high yields .

- O-Alkenylation : Enables radical-mediated coupling of phenols/naphthols with terminal alkynes at room temperature without ligands or additives .

- Electron Transfer : Participates in photoinduced electron transfer (PET) mechanisms for cycloadditions (e.g., [2+2] cycloaddition of styrenes) .

Q. Methodological Considerations :

Q. How should researchers handle and store this compound safely in the laboratory?

- Storage : Store at 2–8°C under nitrogen or argon to prevent moisture absorption and degradation. Protect from light .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, N95 masks, and safety goggles. Use fume hoods for handling powders to avoid inhalation .

- Hazard Mitigation : Avoid skin contact (causes severe irritation) and ingestion. Neutralize spills with inert adsorbents (e.g., silica) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR Analysis : Use and NMR to confirm aromatic proton environments (e.g., pyrylium ring protons at δ 8.70–8.80 ppm) and fluorine substituent effects .

- HPLC Derivatization : Pre-column derivatization with pyrylium salts enables sulfide ion detection via UV-Vis at 254 nm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-BF] at m/z 369.12) .

Advanced Research Questions

Q. How do anion-π interactions in pyrylium systems influence catalytic efficiency and selectivity?

The electron-deficient pyrylium core engages in anion-π interactions with tetrafluoroborate (BF) or other anions, which:

Q. Experimental Validation :

Q. What strategies address contradictions in chemoselectivity during photochemical reactions?

Discrepancies in product distribution (e.g., cyclization vs. dimerization) arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance oxidative power but may reduce π-π stacking efficiency .

- Solvent Polarity : HFIP stabilizes radical intermediates, favoring cyclization over side reactions .

Case Study :

In PET cyclization of geraniol, competing pathways are resolved by adjusting solvent (HFIP vs. acetonitrile) and mediator redox potential (e.g., using 4-MeO-TPP vs. 4-F-TPP) .

Q. How does mechanochemistry enhance synthetic scalability of pyrylium-mediated reactions?

Mechanochemical grinding:

Q. Optimization Parameters :

Q. What computational tools elucidate the role of pyrylium-arene interactions in supramolecular chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。